molecular formula C8H7NO6 B8017669 2-Hydroxy-4-methoxy-5-nitrobenzoic acid

2-Hydroxy-4-methoxy-5-nitrobenzoic acid

Cat. No. B8017669
M. Wt: 213.14 g/mol
InChI Key: SGJMZHXWMUSUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO6 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4-methoxy-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methoxy-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : 2-Hydroxy-4-methoxy-5-nitrobenzoic acid has been used in the synthesis of complex organic compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furan and related structures. These syntheses are important in organic chemistry and pharmaceutical research (Kowalewska & Kwiecień, 2008).

  • Pharmacological Research : The compound has been utilized in the study of hydrolysis reactions of derivatives like 2-methoxy-1-methylbenzimidazole, which is significant for understanding the behavior of related pharmaceutical compounds (Dembech, Ricci, Seconi, & Vivarelli, 1973).

  • Material Science and Coordination Chemistry : In material science and coordination chemistry, 2-Hydroxy-4-methoxy-5-nitrobenzoic acid has been used to form metal complexes with unique structural and bonding features. These complexes have potential applications in various fields including catalysis and materials science (D'angelo et al., 2011).

  • Agricultural Chemistry : This compound has been investigated for its ability to produce chlorosis in plants. Understanding the effects of such compounds on plant growth and health is crucial in agricultural chemistry (Dimmock, 1967).

  • Analytical Chemistry and Biochemistry : It's been used in the synthesis of water-soluble aromatic disulfides for determining sulfhydryl groups in biological materials, aiding in biochemical and analytical research (Ellman, 1959).

  • Anticonvulsant Research : Studies have been conducted to determine the anticonvulsant activities of metal complexes involving 2-Hydroxy-4-methoxy-5-nitrobenzoic acid. This is significant in the development of new anticonvulsant drugs (D'angelo et al., 2008).

  • Polymer Science : The compound has been used in doping polymers like polyaniline, an important process in the field of polymer science and technology, which has applications in electronics, sensors, and other advanced materials (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

2-hydroxy-4-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJMZHXWMUSUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.